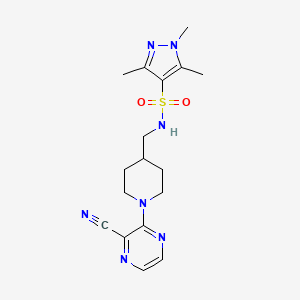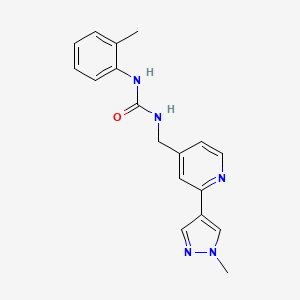
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea, also known as MP-10, is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
Applications De Recherche Scientifique
Conformational Isomerism and Molecular Interaction
Studies on pyrid-2-yl ureas, structurally related to 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea, reveal insights into conformational isomerism and molecular interactions. These ureas exhibit preferences for specific conformational forms, significantly influenced by substituents, which can enhance their ability to form complexes with molecules like cytosine through intermolecular hydrogen bonding. Such characteristics are critical for understanding molecular recognition and designing compounds with tailored binding properties (Chien et al., 2004).
Supramolecular Chemistry
The application of similar ureas in supramolecular chemistry is evident through the formation of highly stable complexes. The ability of these compounds to self-assemble into supramolecular structures via hydrogen bonding showcases their potential in creating functional materials for chemical sensing or catalysis. The design of neutral receptors that form complexes with urea underlines the versatility of these molecules in biological and chemical recognition processes (Chetia & Iyer, 2006).
Synthesis of Heterocyclic Compounds
Furthermore, the compound's utility extends to the synthesis of heterocyclic compounds, as demonstrated by the preparation of pyrazolo-annelated pyridines and pyrimidines. These syntheses, leveraging the unique reactivity of urea derivatives, contribute to the development of new molecules with potential applications in drug discovery and materials science. This aspect highlights the compound's role in expanding the toolkit for synthetic organic chemistry (Jachak et al., 2007).
Crystallography and Molecular Architecture
The detailed study of the crystal structure of similar urea compounds provides insights into their molecular architecture, showcasing how substituents affect their spatial arrangement and potential intermolecular interactions. Such information is crucial for designing molecules with specific functions, such as herbicides, highlighting the importance of structural analysis in chemical research (Jeon et al., 2015).
Rheology and Gelation Properties
Investigations into the rheology and gelation properties of urea derivatives demonstrate their ability to form hydrogels with varied physical properties, influenced by the identity of the anion. This property is significant for applications in material science, where the tuning of gel properties can lead to the development of new materials for drug delivery or tissue engineering (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-5-3-4-6-16(13)22-18(24)20-10-14-7-8-19-17(9-14)15-11-21-23(2)12-15/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREZPJIJQWWCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

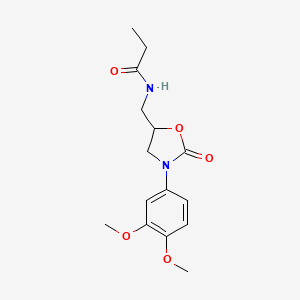
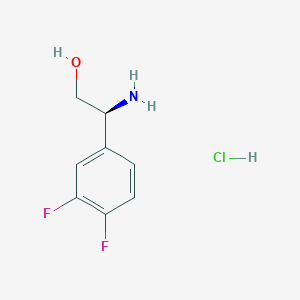
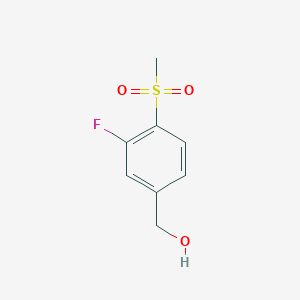
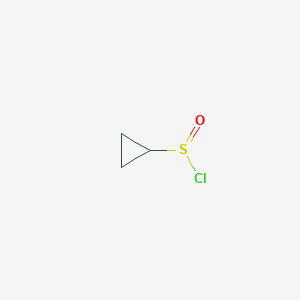
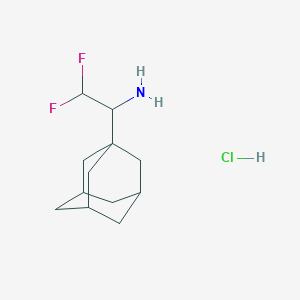
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)
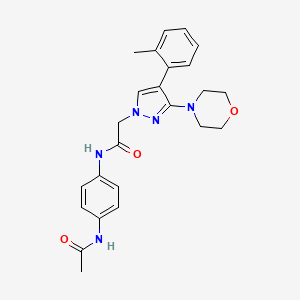

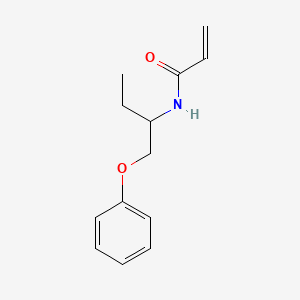
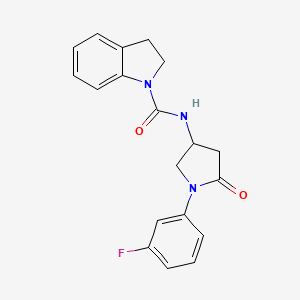
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)
